2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate
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Overview
Description
2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate is a complex organic compound with a unique structure that includes both hydroxy and imidazolidinone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidinone ring and the subsequent attachment of the hydroxyisopropyl and isocrotonate groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The imidazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo groups may yield alcohols .
Scientific Research Applications
2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate involves its interaction with specific molecular targets and pathways. The hydroxy and imidazolidinone groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate: Shares the imidazolidinone ring but differs in the presence of the methacrylate group.
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Contains a similar oxo group but has a different overall structure.
Uniqueness
2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate is unique due to its combination of hydroxy, oxo, and imidazolidinone functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
93893-82-4 |
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Molecular Formula |
C12H18N3O5- |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
(Z)-2-(2-hydroxypropan-2-yl)-4-oxo-4-[2-(2-oxoimidazolidin-1-yl)ethylamino]but-2-enoate |
InChI |
InChI=1S/C12H19N3O5/c1-12(2,20)8(10(17)18)7-9(16)13-3-5-15-6-4-14-11(15)19/h7,20H,3-6H2,1-2H3,(H,13,16)(H,14,19)(H,17,18)/p-1/b8-7+ |
InChI Key |
WPAVXQGYLOYPKV-BQYQJAHWSA-M |
Isomeric SMILES |
CC(C)(/C(=C/C(=O)NCCN1CCNC1=O)/C(=O)[O-])O |
Canonical SMILES |
CC(C)(C(=CC(=O)NCCN1CCNC1=O)C(=O)[O-])O |
Origin of Product |
United States |
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